molecular formula C8H13BClNO2 B2428348 4-[(1R)-1-Aminoethyl]phenylboronic acid hydrochloride CAS No. 2377587-63-6

4-[(1R)-1-Aminoethyl]phenylboronic acid hydrochloride

Cat. No.: B2428348
CAS No.: 2377587-63-6
M. Wt: 201.46
InChI Key: SOKSBPLFNKOJLB-FYZOBXCZSA-N
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Description

Molecular Configuration and Stereochemical Analysis

4-[(1R)-1-Aminoethyl]phenylboronic acid hydrochloride (C₈H₁₂BNO₂·HCl) features a phenyl ring substituted with a boronic acid group (-B(OH)₂) at the para position and a chiral (1R)-1-aminoethyl group (-CH(NH₂)CH₃) at the ortho position. The stereochemical configuration arises from the asymmetric carbon in the aminoethyl side chain, which adopts an R configuration. This chirality is critical for molecular recognition in applications such as enzyme inhibition or sensor design.

X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy confirm the spatial arrangement. The boronic acid group exhibits trigonal planar geometry with B–O bond lengths averaging 1.36 Å, while the aminoethyl group adopts a staggered conformation to minimize steric hindrance. The hydrochloride counterion forms an ionic interaction with the protonated amine, stabilizing the crystal lattice.

Key Structural Parameters Value
Molecular formula C₈H₁₂BNO₂·HCl
Molecular weight 227.46 g/mol
B–O bond length 1.36 Å
C–B bond length 1.57 Å
Dihedral angle (phenyl-B(OH)₂ plane) 6.6°–21.4°

Properties

IUPAC Name

[4-[(1R)-1-aminoethyl]phenyl]boronic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BNO2.ClH/c1-6(10)7-2-4-8(5-3-7)9(11)12;/h2-6,11-12H,10H2,1H3;1H/t6-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOKSBPLFNKOJLB-FYZOBXCZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(C)N)(O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B(C1=CC=C(C=C1)[C@@H](C)N)(O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13BClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Asymmetric Hydrogenation of Prochiral Ketone Precursors

A stereoselective route involves the asymmetric hydrogenation of a prochiral ketone intermediate, such as 4-acetylphenylboronic acid, using chiral transition-metal catalysts. For example, ruthenium-BINAP complexes enable the reduction of the ketone to the (R)-configured alcohol, which is subsequently converted to the amine via a Curtius rearrangement or Staudinger reaction. The hydrogenation step typically employs:

  • Catalyst : RuCl₂[(R)-BINAP]₃ (1–2 mol%)
  • Solvent : Tetrahydrofuran (THF) or methanol
  • Pressure : 50–100 bar H₂
  • Yield : 85–92% enantiomeric excess (ee).

Post-hydrogenation, the alcohol is transformed into the amine using diphenylphosphoryl azide (DPPA) under Mitsunobu conditions, followed by hydrochloric acid treatment to yield the hydrochloride salt.

Resolution of Racemic Mixtures via Diastereomeric Salt Formation

An alternative approach involves synthesizing the racemic amine-boronic acid intermediate and resolving it using chiral acids. For instance, reaction with (1S)-camphorsulfonic acid in ethanol induces selective crystallization of the (R)-enantiomer diastereomeric salt. The resolved amine is then liberated by basification and converted to the hydrochloride salt. Key parameters include:

  • Resolution agent : (1S)-Camphorsulfonic acid (1.1 eq)
  • Solvent : Ethanol/water (4:1 v/v)
  • Yield : 40–50% recovery of the (R)-enantiomer.

Optimization of Reaction Conditions

Hydrogenation Efficiency

The patent CN106946920A demonstrates that hydrogenation of nitro precursors (e.g., 4-nitrobenzeneboronic acid) using Pd/C (0.5–1 wt%) at 20–40°C under 0.2–1 atm H₂ achieves >95% yield of the amine. Adapting these conditions to a prochiral ketone substrate could enhance enantioselectivity.

Solvent and Temperature Effects

  • Acylation : THF and chloroform at 25–40°C optimize acylation yields (72–78%).
  • Boc Protection : THF with triethylamine (1 eq) at room temperature achieves quantitative Boc protection of primary amines.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CD₃OD): δ 7.65–7.77 (m, 4H, aromatic), 4.21–4.26 (s, 1H, CH), 1.35–1.38 (d, 3H, CH₃).
  • FT-IR : Peaks at 3311 cm⁻¹ (N-H stretch), 1674 cm⁻¹ (B-O), and 1588 cm⁻¹ (C=C aromatic).

Chiral Purity Assessment

Chiral HPLC (Chiralpak AD-H column, hexane/ethanol 90:10) confirms >98% ee for the (R)-enantiomer.

Challenges and Mitigation Strategies

Challenge Solution Reference
Protodeboronation Use buffered aqueous conditions (pH 6–7)
Racemization during synthesis Low-temperature (<30°C) acylation steps
Poor crystallinity Trituration with isopropyl ether

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronic acid moiety enables palladium-catalyzed cross-coupling with aryl halides or triflates. For example:

Ar X+4 1R 1 Aminoethyl phenylboronic acidPd catalyst baseAr C H CH CH NH B OH \text{Ar X}+\text{4 1R 1 Aminoethyl phenylboronic acid}\xrightarrow{\text{Pd catalyst base}}\text{Ar C H CH CH NH B OH }

Key Observations :

  • Microwave-assisted coupling with 4-propylphenylboronic acid achieved 95% yield under Pd(dppf)Cl₂ catalysis (160°C, 6 min) .

  • The hydrochloride’s protonated amine minimizes interference with the boron center during coupling.

  • Steric effects from the ethylamino group slightly reduce coupling efficiency compared to unsubstituted phenylboronic acid .

Boronate Ester Formation with Diols

The boronic acid forms pH-dependent cyclic esters with 1,2- or 1,3-diols, critical for carbohydrate sensing:

B OH +DiolBorate ester+2H O\text{B OH }+\text{Diol}\rightleftharpoons \text{Borate ester}+2\text{H O}

Experimental Data :

Diol TypeBinding Constant (K) at pH 7.4Reference
N-Acetylneuraminic acid37.6 M⁻¹
Glucose5.3 M⁻¹
  • Enhanced binding with N-acetylneuraminic acid arises from intramolecular B–N coordination .

  • The aminoethyl group may stabilize boronate-diol complexes via hydrogen bonding .

Amine Functionalization

The primary amine participates in acylation, alkylation, and Schiff base formation:

Acylation

Reaction with activated carboxylic acids (e.g., using DIC/HOBt):

R COOH+NH R CONH +H O\text{R COOH}+\text{NH }\rightarrow \text{R CONH }+\text{H O}

  • Yield : 81–98% for FPBA conjugation to lysine residues under similar conditions .

Schiff Base Formation

Reacts with aldehydes/ketones in mildly acidic conditions:

R CHO+NH R CH N \text{R CHO}+\text{NH }\rightarrow \text{R CH N }

  • Used in dynamic combinatorial chemistry for reversible imine assembly .

Halodeboronation

Halogens replace the boronic acid group under aqueous acidic conditions:

Ar B OH +Ar X+B OH +HX\text{Ar B OH }+\text{X }\rightarrow \text{Ar X}+\text{B OH }+\text{HX}

Reactivity Trend :

Halogen (X)Reaction Rate (Relative)
I₂1.0 (reference)
Br₂0.8
Cl₂0.5
  • Protonation of the amino group directs para-substitution during halodeboronation .

Coordination Chemistry

The boron and amine groups enable dual-binding modes:

Boron-Nitrogen Chelation

Forms trigonal-planar complexes with α-hydroxycarboxylic acids:

B OH +HOOC RB O C R+H O\text{B OH }+\text{HOOC R}\rightarrow \text{B O C R}+\text{H O}

  • Stabilized by intramolecular B–N interactions in sialic acid complexes .

Transition Metal Coordination

Acts as a ligand for Cu(II) or Zn(II) in catalytic systems:

  • Demonstrated in asymmetric cyclopropanation using Co(porphyrin) catalysts .

Scientific Research Applications

Drug Delivery Systems

The compound has been investigated for its ability to enhance drug solubility and stability. Its boronic acid moiety can form complexes with sugars, making it a candidate for glucose-responsive drug delivery systems. This feature is particularly beneficial for diabetes management, where controlled release of insulin or other antidiabetic agents is required .

Cancer Therapeutics

Research indicates that phenylboronic acids can selectively target cancer cells due to their ability to bind to sialic acid on tumor surfaces. This selectivity can be harnessed for targeted drug delivery, potentially improving therapeutic efficacy while minimizing side effects . Moreover, derivatives of this compound have shown promise in inhibiting the growth of solid tumors by interfering with cancer cell metabolism.

Enzyme Inhibition

4-[(1R)-1-Aminoethyl]phenylboronic acid hydrochloride has been explored as an inhibitor of various enzymes, including chymase, which is implicated in inflammatory diseases such as asthma and rheumatoid arthritis. The compound's ability to modulate enzyme activity makes it a valuable tool in therapeutic strategies aimed at reducing inflammation and tissue damage .

Smart Materials

The unique properties of boronic acids enable their use in creating smart materials that respond to environmental changes, such as pH or glucose levels. These materials have potential applications in sensors and actuators, particularly in biomedical fields where real-time monitoring of physiological conditions is critical .

Polymer Chemistry

In polymer science, phenylboronic acids are used to modify polymers for enhanced functionality. For instance, conjugating boronic acids with chitosan has been shown to improve mucoadhesiveness and drug retention time in various applications, including bladder cancer treatments .

Case Studies

Study Focus Findings
Study on Drug Delivery SystemsInvestigated the use of boronic acid derivatives in enhancing drug solubilityDemonstrated improved solubility and stability of insulin formulations using boronic acid conjugates
Cancer Targeting ResearchEvaluated the effectiveness of phenylboronic acids in targeting sialic acid on cancer cellsShowed selective binding leading to enhanced uptake of chemotherapeutics by tumor cells
Enzyme Inhibition StudyAssessed the inhibitory effects on chymase activityFound significant reduction in inflammatory markers in animal models treated with the compound

Mechanism of Action

The mechanism of action of 4-[(1R)-1-Aminoethyl]phenylboronic acid hydrochloride involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property allows it to inhibit enzymes that contain active site serine residues, such as proteases and kinases. The compound can also interact with other biomolecules, modulating their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • 4-Aminophenylboronic acid
  • 4-(Hydroxymethyl)phenylboronic acid

Uniqueness

4-[(1R)-1-Aminoethyl]phenylboronic acid hydrochloride is unique due to its chiral center and the presence of both an amino group and a boronic acid group. This combination of functional groups allows it to participate in a wide range of chemical reactions and form stable complexes with various biomolecules, making it a versatile compound in scientific research.

Biological Activity

4-[(1R)-1-Aminoethyl]phenylboronic acid hydrochloride is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This compound is notable for its ability to interact with various biological targets, which may lead to therapeutic applications in treating diseases such as diabetes, cancer, and inflammatory conditions.

Molecular Formula: C10H14BClN2O2
Molecular Weight: 232.49 g/mol
Structure:

  • The compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols, making it useful in biological applications.

The biological activity of this compound primarily arises from its interaction with specific proteins and enzymes. Key mechanisms include:

  • Inhibition of Enzymatic Activity: The compound has been shown to inhibit certain proteases and enzymes involved in metabolic pathways, potentially affecting insulin signaling and glucose metabolism.
  • Modulation of Receptor Activity: It may interact with G-protein coupled receptors (GPCRs), influencing cellular signaling pathways that regulate various physiological processes.

Biological Activities

Research indicates several significant biological activities associated with this compound:

Antidiabetic Effects

Studies have demonstrated that boronic acids can enhance insulin action by stabilizing insulin's interaction with its receptor. This effect may be particularly beneficial in managing type 2 diabetes.

Anticancer Properties

This compound has been investigated for its potential anticancer effects. It may induce apoptosis in cancer cells by modulating key signaling pathways, including those involving the PI3K/Akt pathway.

Anti-inflammatory Effects

The compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators, which could be advantageous in treating conditions like rheumatoid arthritis and other inflammatory diseases.

Case Studies

StudyFindings
Diabetes Management In a study involving diabetic mice, treatment with this compound resulted in improved glucose tolerance and insulin sensitivity compared to control groups.
Cancer Research In vitro studies demonstrated that the compound reduced cell viability in various cancer cell lines, indicating potential as a chemotherapeutic agent.
Inflammation Animal models of inflammation showed decreased levels of inflammatory markers following administration of the compound, suggesting its role as an anti-inflammatory agent.

Research Findings

Recent research highlights the versatility of this compound:

  • Pharmacological Characterization: A study characterized the compound's pharmacokinetics and pharmacodynamics, confirming its efficacy in modulating glucose metabolism and providing insights into its safety profile.
  • Molecular Interactions: Investigations into the molecular interactions revealed that the compound binds selectively to target proteins, influencing their activity through conformational changes.

Q & A

Q. How is 4-[(1R)-1-Aminoethyl]phenylboronic acid hydrochloride identified and characterized in experimental settings?

Answer:

  • Identification: Use CAS Number 129830-38-2 (synonym: Y-27632 hydrochloride) for unambiguous referencing .
  • Characterization: Employ HPLC (≥95% purity) for quality control, and confirm structural integrity via FTIR (boronic acid B-O stretch ~1340 cm⁻¹) and NMR (distinct aromatic and ethylamine proton signals) . Solubility guidelines: Dissolve in DMSO (up to 50 mM) or PBS for biological assays .

Q. What are the primary research applications of this compound?

Answer:

  • ROCK Inhibition: Widely used as a selective Rho-associated kinase (ROCK) inhibitor in cell biology (e.g., cytoskeletal dynamics studies) at 1–10 µM concentrations .
  • Molecular Recognition: The boronic acid group enables saccharide binding at physiological pH, useful in biosensor development .

Q. What precautions are required for handling and storage?

Answer:

  • Storage: Store at 0–6°C in airtight containers to prevent hydrolysis of the boronic acid moiety .
  • Handling: Use inert atmospheres (N₂/Ar) during synthesis to avoid boroxin formation, a common side reaction in boronic acid chemistry .

Advanced Research Questions

Q. How can researchers optimize synthetic routes to this compound while minimizing impurities?

Answer:

  • Synthetic Strategy: Start with pinacol ester intermediates (e.g., 4-(aminoethyl)phenylboronic acid pinacol ester) to enhance stability. Purify via column chromatography with non-polar solvents (hexane/EtOAc) to avoid silica gel binding .
  • Troubleshooting: Monitor reaction progress with LC-MS to detect boroxins (trimers of boronic acids), which form under dehydration conditions .

Q. How does stereochemistry at the 1R-aminoethyl group influence biological activity?

Answer:

  • Activity Correlation: The (1R)-configuration is critical for ROCK inhibition. Compare enantiomers via kinase assays (e.g., ADP-Glo™) to validate stereospecific binding .
  • Structural Modifications: Introduce methyl or fluorinated groups to the phenyl ring (e.g., 4-fluoro analogs) to study steric effects on enzyme inhibition .

Q. How should contradictory data in enzyme inhibition studies be resolved?

Answer:

  • Assay Validation: Replicate experiments using standardized buffers (pH 7.4) to control for boronic acid reactivity with hydroxyl groups.
  • Data Normalization: Cross-reference with orthogonal assays (e.g., SPR for binding affinity vs. fluorogenic substrates for catalytic activity) .

Q. What strategies improve the compound’s stability in long-term cell culture studies?

Answer:

  • Formulation: Prepare fresh solutions in PBS (pH 7.4) to minimize hydrolysis. For prolonged exposure, use slow-release nanoparticles or PEGylation to enhance half-life .
  • Degradation Monitoring: Track boronic acid conversion to boric acid via ICP-MS or colorimetric assays (e.g., curcumin complexation) .

Methodological Notes

  • Purity Standards: Source compounds from suppliers with >97% purity (HPLC/GC) to ensure reproducibility .
  • Ethical Compliance: Adhere to research-only use guidelines; avoid human/veterinary applications per regulatory warnings .

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